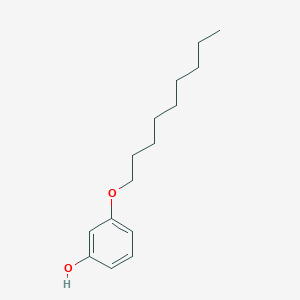![molecular formula C18H20N2OS B14400690 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one CAS No. 89929-16-8](/img/structure/B14400690.png)
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of phenothiazine with 2-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Scientific Research Applications
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Mechanism of Action
The mechanism of action of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to interact with neurotransmitter receptors, particularly dopamine receptors, which may explain its potential antipsychotic effects. The compound may also inhibit the growth of certain microorganisms by interfering with their cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-{10-[2-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethanone
- 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}propan-1-one
Uniqueness
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential antimicrobial activity set it apart from other similar compounds .
Properties
CAS No. |
89929-16-8 |
|---|---|
Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[10-[2-(methylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C18H20N2OS/c1-12(19-3)11-20-15-6-4-5-7-17(15)22-18-9-8-14(13(2)21)10-16(18)20/h4-10,12,19H,11H2,1-3H3 |
InChI Key |
BMNVLDVPBNMYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


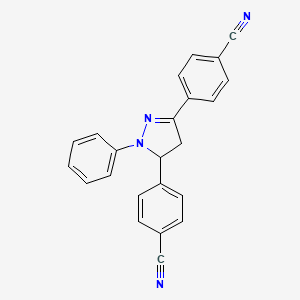
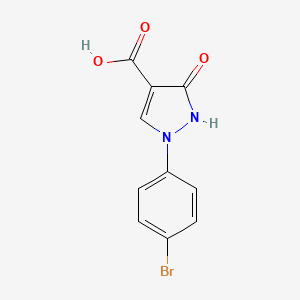


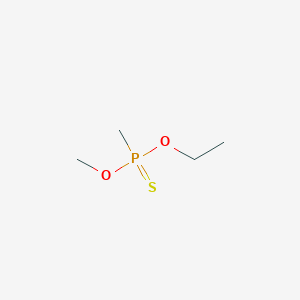
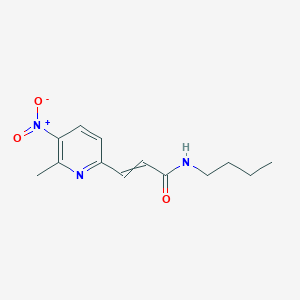
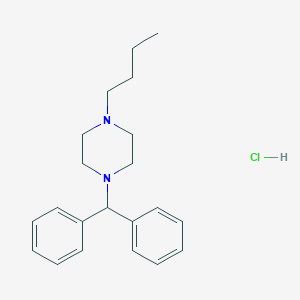
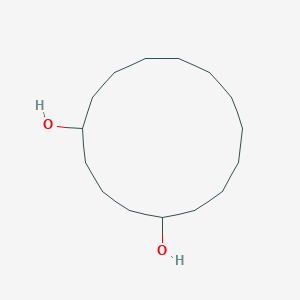

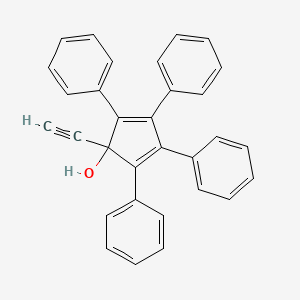

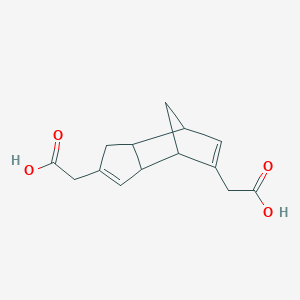
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
